Heptane, 3-iodo-
Overview
Description
Heptane, 3-iodo- is a chemical compound that is commonly used in scientific research. It is a halogenated hydrocarbon that is often used as a starting material for the synthesis of other compounds.
Scientific Research Applications
Thermophysical Property Data Analysis
3-iodoheptane is used in the analysis of thermophysical property data . The National Institute of Standards and Technology (NIST) has a web application that provides access to a collection of critically evaluated thermodynamic property data for pure compounds, including 3-iodoheptane . These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Carbon-Carbon Bond Formation
3-iodoheptane is used in the formation of carbon-carbon bonds . Terminal alkenes, R–CH=CH2 (R=Et, n-Pr, n-Bu, n-Hex), can be readily transformed into 1-chloro-3-iodoalkanes by the AIBN-induced free radical addition of chloroiodomethane . This process is used in the preparation and synthetic application of 1-chloro-3-iodoheptane .
Functionalization of Star-Shaped Molecules
3-iodoheptane is used in the functionalization of symmetrical star-shaped molecules with carborane clusters . This process is important in the field of materials science, where the properties of materials can be tailored by modifying their molecular structure.
Synthesis of Dialkyl 2-butylcyclobutane-1,1-dicarboxylates
3-iodoheptane is used in the synthesis of dialkyl 2-butylcyclobutane-1,1-dicarboxylates . This compound is obtained by reacting 1-chloro-3-iodoheptane with dialkyl malonates in the presence of alkoxides in alcohols .
Synthesis of (E)-3-octene-1,1-dicarboxylates
3-iodoheptane is also used in the synthesis of (E)-3-octene-1,1-dicarboxylates . This compound can be obtained preferentially by the choice of the experimental parameters .
6. Synthesis of (E)-5-decenyl Acetate and 1,4-Nonanolide The olefinic product, 7, obtained from the reaction involving 3-iodoheptane, is further utilized for the synthesis of (E)-5-decenyl acetate and/or 1,4-nonanolide .
properties
IUPAC Name |
3-iodoheptane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15I/c1-3-5-6-7(8)4-2/h7H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPGHYVXKUXNQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334379 | |
Record name | Heptane, 3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptane, 3-iodo- | |
CAS RN |
31294-92-5 | |
Record name | Heptane, 3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.